molecular formula C9H19BrO6S B8248222 Bromo-PEG4-MS

Bromo-PEG4-MS

Cat. No.: B8248222
M. Wt: 335.21 g/mol
InChI Key: LUIMQGOWWSFHND-UHFFFAOYSA-N
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Description

It contains a bromide group and a mesylate group, which can be replaced by nucleophilic reagents for bioconjugation and PEGylation. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG4-MS is synthesized through a series of reactions involving polyethylene glycol and appropriate functional groups. The general synthetic route involves the following steps:

    Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a brominating agent to introduce the bromide group.

    Mesylation: The brominated polyethylene glycol is then reacted with methanesulfonyl chloride in the presence of a base to introduce the mesylate group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Polyethylene glycol is brominated using industrial-grade brominating agents.

    Mesylation at Scale: The brominated product is then mesylated using methanesulfonyl chloride in large reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG4-MS undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide and mesylate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions

Major Products Formed

The major products formed from these reactions include various bioconjugates and PEGylated compounds, depending on the nucleophile used.

Scientific Research Applications

Bromo-PEG4-MS has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the production of PEGylated products for various industrial applications

Mechanism of Action

Bromo-PEG4-MS exerts its effects through its functional groups. The bromide and mesylate groups can be replaced by nucleophiles, allowing the compound to act as a versatile linker in bioconjugation and PEGylation reactions. The molecular targets and pathways involved depend on the specific application and the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    Bromo-PEG4-bromide: Contains two bromide groups and is used in similar bioconjugation applications.

    Methoxy-PEG4-MS: Contains a methoxy group instead of a bromide group and is used for PEGylation.

    NHS-PEG4-MS: Contains an N-hydroxysuccinimide ester group and is used for amine-reactive PEGylation

Uniqueness

Bromo-PEG4-MS is unique due to its heterobifunctional nature, containing both a bromide and a mesylate group. This allows for greater versatility in bioconjugation and PEGylation reactions compared to similar compounds.

Properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMQGOWWSFHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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